molecular formula C6H5NO B162901 Nitrosobenzene CAS No. 586-96-9

Nitrosobenzene

Cat. No. B162901
CAS RN: 586-96-9
M. Wt: 107.11 g/mol
InChI Key: NLRKCXQQSUWLCH-UHFFFAOYSA-N
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Description

Nitrosobenzene is a nitroso compound that is the nitroso derivative of benzene; a diamagnetic hybrid of singlet O2 and azobenzene . It has a role as a xenobiotic metabolite .


Synthesis Analysis

Nitrosobenzene can be synthesized through several methods. One method involves the reduction of nitrobenzene to phenylhydroxylamine (C6H5NHOH) which is then oxidized by sodium dichromate (Na2Cr2O7) . Another method involves the electrophilic ipso-substitution of trimethylsilyl-substituted benzene derivatives into nitrosobenzene derivatives . A more recent method involves a one-pot two-stage photochemical synthesis of aromatic azoxy compounds and imines by coupling the selective reduction of nitroaromatic compounds with the selective oxidation of amines in an aqueous solution .


Molecular Structure Analysis

The molecular formula of Nitrosobenzene is C6H5NO . More detailed structural studies can be found in the references .


Chemical Reactions Analysis

Nitrosobenzene undergoes various chemical reactions. It undergoes Diels–Alder reactions with dienes . Reduction of nitrosobenzene produces aniline . A detailed analysis of the addition, reduction, and oxidation reactions of Nitrosobenzene can be found in the reference .


Physical And Chemical Properties Analysis

Nitrosobenzene has a molecular weight of 107.11 g/mol . More detailed physical and chemical properties can be found in the references .

Scientific Research Applications

Synthesis and Catalysis

Nitrosobenzene has been utilized in the synthesis of various organic compounds. For instance, it has been used as an aminating reagent in the synthesis of 1H-indazoles, employing rhodium and copper-catalyzed C-H activation and C-N/N-N coupling (Wang & Li, 2016). Additionally, nitrosobenzene or nitrosopyridine have been identified as electrophiles in catalytic enantioselective carbon-nitrogen and/or carbon-oxygen bond forming reactions, highlighting their role in new catalytic processes (Yamamoto & Momiyama, 2005).

Environmental Applications

In environmental applications, nitrosobenzene has been studied for its role in the degradation of environmental pollutants. For example, zerovalent iron (Fe0) has been used to reduce nitrobenzene to aniline in synthetic wastewater, with nitrosobenzene serving as an intermediate product (Mantha et al., 2001). Similarly, the electrochemical behavior of nitrosobenzene in liquid ammonia has been investigated for its application in the reduction and conversion of nitrobenzene (Smith & Bard, 1975).

Biocatalysis

In biocatalysis, research has explored the conversion of nitrobenzene to less toxic endproducts using bioelectrochemical systems, where nitrosobenzene is an intermediate (Wang et al., 2011).

Reaction with Biomolecules

Nitrosobenzene's interactions with biomolecules have also been studied. It has been reported to form acid labile conjugates with reduced glutathione (GSH) and hemoglobin within red cells, demonstrating its reactivity with biological molecules (Eyer, 1979).

Molecular Structure and Electrochemical Studies

The molecular structure and electrochemical behavior of nitrosobenzene have been extensively studied. The microwave spectrum of nitrosobenzene has been analyzed to understand its molecular structure (Hanyu & Boggs, 1965), and its electrochemical behavior in various solvents has been investigated (Kemula & Sioda, 1963).

Safety And Hazards

Nitrosobenzene is toxic if swallowed, harmful in contact with skin or if inhaled . It is recommended to avoid breathing dust, wash hands thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing .

Future Directions

Recent research has focused on the electrochemical reduction mechanism of nitrosobenzene and the realization of concerted four-electron reduction of nitrosobenzene . These studies provide new insights into the properties and potential applications of nitrosobenzene.

properties

IUPAC Name

nitrosobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5NO/c8-7-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRKCXQQSUWLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060417
Record name Nitrosobenzene
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Molecular Weight

107.11 g/mol
Source PubChem
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Product Name

Nitrosobenzene

CAS RN

586-96-9
Record name Nitrosobenzene
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Record name Nitrosobenzene
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Record name NITROSOBENZENE
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Record name Benzene, nitroso-
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Record name Nitrosobenzene
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Synthesis routes and methods I

Procedure details

Phenylhydroxylamine (109 mg, 1 mmol) and bis-(p-methoxyphenyl)-telluroxide (376 mg, 1.05 mmol) were stirred in chloroform (4 ml) at room temperature under nitrogen for 0.1 h. Evaporation of the solvent and column chromatography (petroleum ether-ethyl acetate 9:1) gave bis-(p-methoxyphenyl)-telluride (150 mg, 88%) and nitrosobenzene (96 mg, 90%) m.p. 66°-68°).
Quantity
109 mg
Type
reactant
Reaction Step One
Quantity
376 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of nitrobenzene and nitrogen, preheated to 396° C., was continuously conducted through a glass pipe with an inside diameter of 1 cm and a length of about 50 cm, which contained 16 cc of a freshly prepared Pb/Mn catalyst (catalyst preparation 1) in the form of 1 mm spherules. The throughput was 27 g/hour (0.22 mol) of nitrobenzene and 45 Nlit/hour of nitrogen. After leaving the reaction pipe, which, by means of electrical heating, was kept practically isothermally at 396° C., the reaction mixture was indirectly cooled with water to 25° C. and the constituents of low volatility were separated. The small quantities of compounds with low volatility still present in the exhaust gas were subsequently absorbed by a washer filled with dioxane. A nitrobenzene conversion of 17% was obtained under these conditions, whereby nitrosobenzene had been formed with a selectivity of 89%. The remainder of the solution was composed of azobenzene, azoxybenzene and aniline. The reactor was operated continuously for a total of 10 hours, during which it was not possible to determine any decline in the activity of the catalyst. A gas-chromatographic investigation of the exhaust gas showed only carbon dioxide and water in addition to nitrogen, as well as traces of nitrosobenzene and nitrobenzene. The following Table I shows the yields and selectivities in dependence upon the duration of operation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.22 mol
Type
reactant
Reaction Step Two
[Compound]
Name
Pb Mn
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13,000
Citations
P Zuman, B Shah - Chemical reviews, 1994 - ACS Publications
… exchange reaction between nitrosobenzene and H2180 were … electrons by the unhydrated nitrosobenzene occurs very rapidly … It is estimated that for p-(dihydroxyamino)nitrosobenzene, …
Number of citations: 326 pubs.acs.org
P Eyer - Chemico-biological interactions, 1979 - Elsevier
Nitrosobenzene (NOB) formed acid labile conjugates with reduced glutathione (GSH) and hemoglobin within red cells. In vitro, NOB rapidly reacted with GSH with formation of …
Number of citations: 140 www.sciencedirect.com
DA Dieterich, IC Paul, DY Curtin - Journal of the American …, 1974 - ACS Publications
… nitrosobenzene and 2-nitrosobenzoic acid has been undertaken. A structure analysis of crystalline nitrosobenzene … to isolate the other geometric isomer of nitrosobenzene dimer. …
Number of citations: 120 pubs.acs.org
WH Smith, AJ Bard - Journal of the American Chemical Society, 1975 - ACS Publications
… with the loss of hydroxyl ion to neutral nitrosobenzene, which undergoes further re-duction … dianionof nitrosobenzene. In the pres-ence of strong acid (ammonium ion), nitrosobenzene is …
Number of citations: 186 pubs.acs.org
MR Asirvatham, MD Hawley - Journal of Electroanalytical Chemistry and …, 1974 - Elsevier
… nitrosobenzene with the base which is generated during the formation of azoxybenzene. Reaction of nitrosobenzene … Complete consumption of nitrosobenzene in acetonitrile could be …
Number of citations: 40 www.sciencedirect.com
DW Lamson, R Sciarro, D Hryb… - The Journal of Organic …, 1973 - ACS Publications
1 2 available which describes the formation of toluene-ctazobenzene (2, R= benzyl) from nitrosobenzene and benzylamine in alcohol solvent. 6 However, a subse-quent study of this …
Number of citations: 13 pubs.acs.org
Y Huang, J Lessard - Electroanalysis, 2016 - Wiley Online Library
The electrochemical behaviour of nitrobenzene and other members of the nitrobenzene family (nitrosobenzene, azoxybenzene, azobenzene) has been investigated in DMF/TEAP by …
S Kundu, SCE Stieber, MG Ferrier… - Angewandte …, 2016 - Wiley Online Library
Nitrosobenzene (PhNO) serves as a stable analogue of nitroxyl (HNO), a biologically relevant, redox‐active nitric oxide derivative. Capture of nitrosobenzene at the electron‐deficient β‐…
Number of citations: 35 onlinelibrary.wiley.com
EJ Grootendorst, Y Verbeek, V Ponec - Journal of Catalysis, 1995 - Elsevier
The role of lattice oxygen atoms in the oxidation of nitrosobenzene to nitrobenzene has been established by using isotopically labeled oxides and, in other experiments, 18 O 2 as …
Number of citations: 155 www.sciencedirect.com
R Tanikaga - Bulletin of the Chemical Society of Japan, 1969 - journal.csj.jp
The mechanism of the photochemical reaction of nitrosobenzene (I) has been investigated. The irradiation of I leads to the formation of a phenyl radical and nitric oxide. The reaction of …
Number of citations: 23 www.journal.csj.jp

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